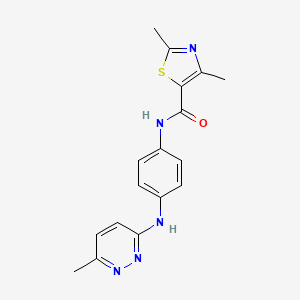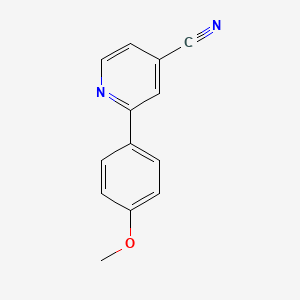![molecular formula C26H20N4O4 B2562658 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide CAS No. 1251598-18-1](/img/no-structure.png)
5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and is known for its versatility in drug design. The molecule also contains a chlorobenzoyl group, which could potentially contribute to its reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a chlorobenzoyl group, and a dipropyl group . The presence of these functional groups would influence the compound’s reactivity and interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The chlorobenzoyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
Amino acids, which this compound structurally resembles, are generally soluble in water and slightly soluble in alcohol. They have a high melting point due to their ionic properties .Applications De Recherche Scientifique
Antimicrobial Activities
Some novel derivatives, including 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide, have been synthesized and screened for antimicrobial activities. These compounds have demonstrated good or moderate activities against various test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Properties
Novel derivatives, including the mentioned compound, have been evaluated for their anti-inflammatory and analgesic activities. These compounds have shown promising results, particularly against Gram-positive bacteria, and demonstrate dose-dependent activity in reducing inflammation and pain (Al-Omar et al., 2010).
Enzyme Inhibition and Potential Neuroprotective Effects
Compounds structurally related to this compound have been studied for their potential as enzyme inhibitors and neuroprotective agents. These studies reveal that such compounds could have significant roles in treating neurological disorders or diseases related to enzyme dysfunction (Romagnoli et al., 2008).
Antihypertensive and Diuretic Activity
Related piperazine derivatives have been explored for their potential antihypertensive and diuretic activities. These compounds may offer new avenues for the treatment of hypertension and associated conditions (Meyer et al., 1989).
Cancer Treatment
In the context of cancer treatment, certain piperazine derivatives have been investigated for their potential as chemotherapeutic agents. The focus has been on understanding how these compounds interact with cancer cells and their effectiveness in inhibiting cancer cell growth (Bindu et al., 2019).
Synthesis of Other Therapeutic Agents
The synthesis processes involving compounds like this compound are crucial in developing various therapeutic agents. These synthesis methods contribute significantly to pharmaceutical research and drug development (Cho et al., 2004).
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide involves the reaction of 3-chlorobenzoic acid with propylamine to form 3-chlorobenzamide. This intermediate is then reacted with 2-piperazin-1-yl-N,N-dipropylnicotinamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.", "Starting Materials": ["3-chlorobenzoic acid", "propylamine", "2-piperazin-1-yl-N,N-dipropylnicotinamide", "N,N'-dicyclohexylcarbodiimide (DCC)"], "Reaction": ["Step 1: React 3-chlorobenzoic acid with propylamine in the presence of a coupling agent such as DCC to form 3-chlorobenzamide.", "Step 2: React 3-chlorobenzamide with 2-piperazin-1-yl-N,N-dipropylnicotinamide in the presence of a coupling agent such as DCC to form 5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide."] } | |
Numéro CAS |
1251598-18-1 |
Formule moléculaire |
C26H20N4O4 |
Poids moléculaire |
452.47 |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H20N4O4/c1-15-2-6-18(7-3-15)30-26(32)20-13-27-21-8-5-17(11-19(21)24(20)29-30)25(31)28-12-16-4-9-22-23(10-16)34-14-33-22/h2-11,13,29H,12,14H2,1H3,(H,28,31) |
Clé InChI |
VPDKPDRSSGTBBB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC6=C(C=C5)OCO6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;hydrochloride](/img/structure/B2562576.png)

![2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2562579.png)
![Methyl 2-[2-(2-bromobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2562584.png)
![7-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2562586.png)


![4-[3-(Benzenesulfonyl)quinolin-4-yl]morpholine](/img/structure/B2562590.png)
![2-(methylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2562591.png)
![N-(2-chlorobenzyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2562592.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)((R)-3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2562595.png)
![1-[8-[(Dimethylamino)methyl]-6-oxa-9-azaspiro[4.5]decan-9-yl]prop-2-en-1-one](/img/structure/B2562597.png)